molecular formula C14H10F3NO B1421734 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine CAS No. 1187170-35-9

4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Cat. No.: B1421734
CAS No.: 1187170-35-9
M. Wt: 265.23 g/mol
InChI Key: YKQGJBKIQWHQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2-(3-trifluoromethylbenzoyl)pyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

It is believed to interact with its targets through a series of complex biochemical reactions .

Biochemical Pathways

It is known that trifluoromethylpyridine and its intermediates, which are structurally similar to this compound, play a fundamental role in the development of many agrochemical and pharmaceutical compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-6-18-12(7-9)13(19)10-3-2-4-11(8-10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQGJBKIQWHQRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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